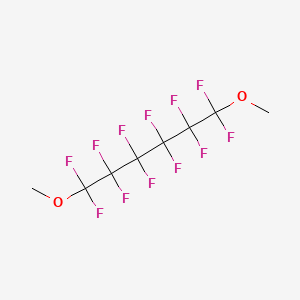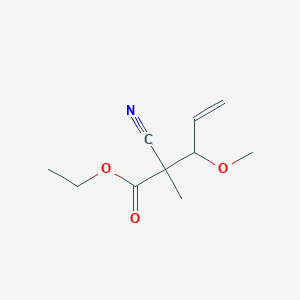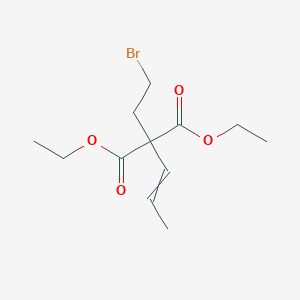
Acetonitrile, fluoro(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, fluoro(phenylseleno)-: is an organoselenium compound that features a fluoro group and a phenylseleno group attached to an acetonitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, fluoro(phenylseleno)- typically involves the reaction of acetonitrile with phenylselenyl chloride in the presence of a fluorinating agent. One common method involves the use of potassium fluoride as the fluorinating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluoro and phenylseleno groups .
Industrial Production Methods: Industrial production of acetonitrile, fluoro(phenylseleno)- may involve large-scale electrochemical fluorination processes. These processes utilize anhydrous hydrogen fluoride and nickel electrodes to achieve the desired fluorination . The reaction conditions are optimized to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acetonitrile, fluoro(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno group to a selenide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted acetonitrile derivatives.
Applications De Recherche Scientifique
Chemistry: Acetonitrile, fluoro(phenylseleno)- is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the synthesis of fluorinated organic compounds .
Biology and Medicine: Its unique chemical properties make it a candidate for drug design and development .
Industry: In the industrial sector, acetonitrile, fluoro(phenylseleno)- is used in the production of specialty chemicals and materials. It is also explored for its potential use in electronic and optoelectronic devices .
Mécanisme D'action
The mechanism of action of acetonitrile, fluoro(phenylseleno)- involves its interaction with molecular targets through its fluoro and phenylseleno groups. The fluoro group enhances the compound’s polarity and reactivity, while the phenylseleno group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in diverse applications .
Comparaison Avec Des Composés Similaires
Fluoroacetonitrile: Similar in structure but lacks the phenylseleno group.
Phenylselenyl chloride: Contains the phenylseleno group but lacks the acetonitrile backbone.
Acetonitrile: The simplest form without any additional functional groups.
Uniqueness: Acetonitrile, fluoro(phenylseleno)- is unique due to the presence of both fluoro and phenylseleno groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
140870-79-7 |
|---|---|
Formule moléculaire |
C8H6FNSe |
Poids moléculaire |
214.11 g/mol |
Nom IUPAC |
2-fluoro-2-phenylselanylacetonitrile |
InChI |
InChI=1S/C8H6FNSe/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H |
Clé InChI |
OCJZXQIMWVXPFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C(C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)

![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)


![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)


![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)


